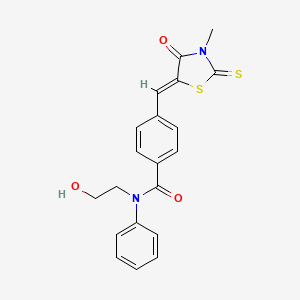

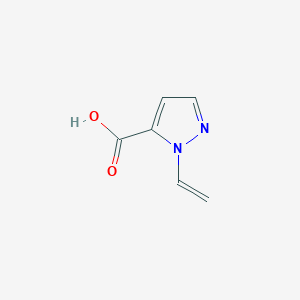

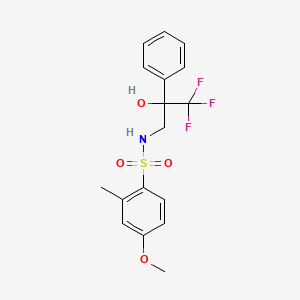

![molecular formula C19H12Cl2N4OS B2762543 3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-30-1](/img/structure/B2762543.png)

3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” is a compound that has been studied in the context of various chemical reactions . It is a ligand targeting the dopamine D2 receptor .

Synthesis Analysis

The synthesis of similar compounds involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis

One study presents the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Scientific Research Applications

Antiproliferative Activity

3-Amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide and its analogues have been investigated for their antiproliferative activity, particularly against cancer cell lines. The structure-activity relationships of these compounds show that certain modifications can enhance their activity, targeting enzymes like phospholipase C. For example, modifications at the C-5 position have led to compounds with greater antiproliferative effects (van Rensburg et al., 2017).

Synthetic Applications

The compound and its derivatives have been utilized in various synthetic applications to create a range of heterocyclic compounds. For instance, it has been used to synthesize novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, indicating its versatility as a synthone for generating diverse polyheterocyclic systems (Bakhite et al., 2005).

Unusual Reactions and Dimerization

The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with bleach leads to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, showcasing an unusual and stereoselective approach to synthesizing dimeric structures (Stroganova et al., 2019).

Development of Fused Polycyclic Systems

Research has also focused on creating new polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragments. The reaction of partially saturated derivatives with phthalic anhydride leads to compounds that exhibit pronounced UV fluorescence, indicating potential applications in materials science and fluorescent probes (Dotsenko et al., 2021).

Antimicrobial and Antitumor Activities

Some derivatives have been synthesized with potential antimicrobial and antitumor activities. The investigation into these biological activities suggests that specific modifications can impart significant biological properties, offering a pathway for the development of new therapeutic agents (Abdel-rahman et al., 2002).

Mechanism of Action

Target of Action

The primary target of the compound is most likely CDK8 (Cyclin-Dependent Kinase 8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer and other diseases.

Mode of Action

The compound interacts with its target, CDK8, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth and proliferation.

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation due to the disruption of the cell cycle . This can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy.

Future Directions

properties

IUPAC Name |

3-amino-N-(2,5-dichlorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N4OS/c20-11-1-3-13(21)15(9-11)24-18(26)17-16(22)12-2-4-14(25-19(12)27-17)10-5-7-23-8-6-10/h1-9H,22H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTDOMUUPQPTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

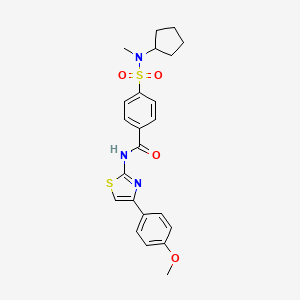

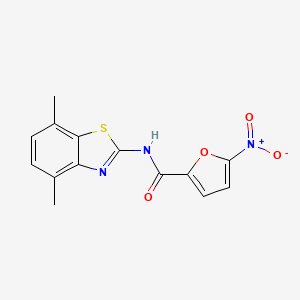

![2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2762462.png)

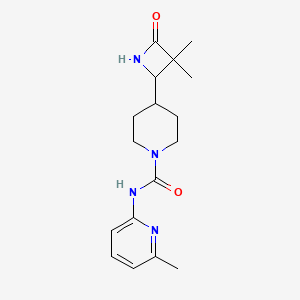

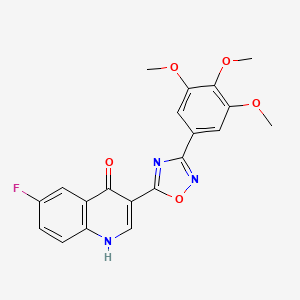

![3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2762465.png)

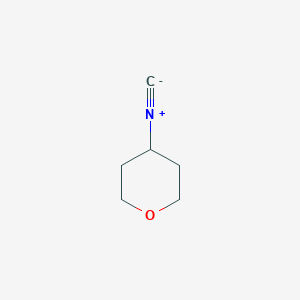

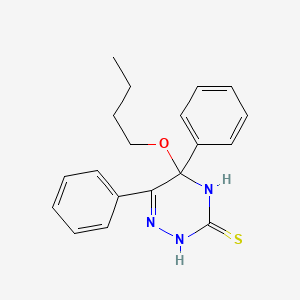

![3-allyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762466.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2762479.png)